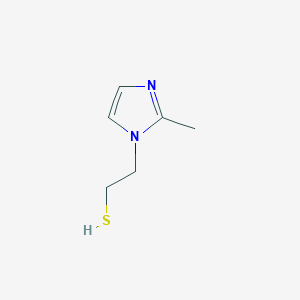![molecular formula C15H15N3O4S B2956509 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034323-31-2](/img/structure/B2956509.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon (in this case, nitrogen and oxygen). The structure suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the various functional groups attached to them. For example, the dioxo and carboxamide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Antimicrobial and Antitumor Agents : Novel heterocyclic compounds derived from similar thieno[3,2-d]pyrimidin structures have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. Such compounds have shown promising results in inhibiting bacterial growth and demonstrating anticancer activities in preliminary screenings. The synthesis pathways involve complex reactions that yield a variety of derivatives, showcasing the chemical versatility and potential pharmacological applications of these compounds (Abu‐Hashem et al., 2020).
Antibacterial Activity : Thieno[3,2-d]pyrimidin-4-ones have been synthesized and found to possess significant antibacterial activity, especially against Staphylococcus aureus. This suggests their potential application in developing new antibacterial drugs. The synthesis involves reacting ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines, highlighting the chemical adaptability of thieno[3,2-d]pyrimidin derivatives for medicinal chemistry (Kostenko et al., 2008).
Anti-Inflammatory and Analgesic Agents : Research into benzodifuranyl derivatives related to thieno[3,2-d]pyrimidin compounds has led to the discovery of molecules with significant anti-inflammatory and analgesic properties. These findings are crucial for the development of new drugs that can effectively manage pain and inflammation with potentially fewer side effects than existing medications (Rahmouni et al., 2016).
Antimicrobial Agents : Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has also been investigated, resulting in compounds with good antibacterial and antifungal activities. This research underscores the potential of thieno[3,2-d]pyrimidin derivatives as foundations for developing new antimicrobial drugs that could be effective against a range of bacterial and fungal infections (Hossan et al., 2012).
Wirkmechanismus
Target of Action
It is known that the compound exhibits activity as a fungicide , suggesting that its targets are likely to be proteins or enzymes essential for the growth and survival of fungi.
Mode of Action
The exact mode of action of this compound is currently unknown. As a fungicide, it may inhibit the activity of its target proteins or enzymes, thereby disrupting essential biological processes in fungi .
Biochemical Pathways
Given its fungicidal activity, it is plausible that it interferes with pathways critical for fungal cell wall synthesis, energy production, or other vital functions .
Result of Action
The compound’s fungicidal activity suggests that its action results in the inhibition of fungal growth and proliferation . The exact molecular and cellular effects would depend on the specific targets and pathways it affects.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-8-7-10(9(2)22-8)13(19)16-4-5-18-14(20)12-11(3-6-23-12)17-15(18)21/h3,6-7H,4-5H2,1-2H3,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCWVLYLUUKUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)
![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)

![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)

![Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B2956443.png)
![Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate](/img/structure/B2956445.png)
![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)